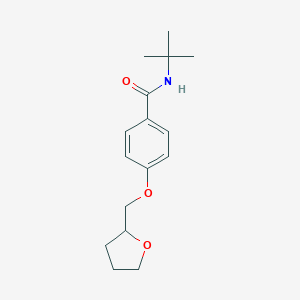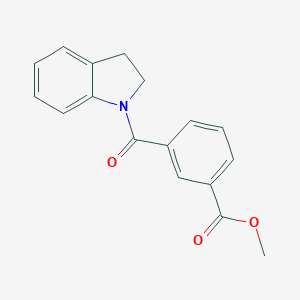![molecular formula C18H19N3OS B250494 N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, also known as PTU, is a chemical compound that has been extensively studied for its various applications in scientific research. PTU is a thiourea derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mécanisme D'action
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea works by inhibiting the activity of the enzyme thyroperoxidase, which is involved in the synthesis of thyroid hormones. This inhibition leads to a decrease in the production of thyroid hormones, which can be useful in the treatment of hyperthyroidism. This compound also inhibits the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which can be useful in the treatment of skin disorders such as vitiligo.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including the inhibition of thyroid hormone synthesis, the inhibition of melanin synthesis, and the induction of oxidative stress. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea in lab experiments is its well-established mechanism of action and safety profile. This compound has been extensively studied and is widely used in research, making it a reliable tool for many different applications. However, this compound also has limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, including the development of new cancer therapies, the investigation of its anti-inflammatory properties, and the exploration of its potential as a treatment for skin disorders. Other potential areas of research include the development of new synthesis methods for this compound and the investigation of its potential as a tool for studying oxidative stress and cellular function. Overall, this compound is a valuable compound with many potential applications in scientific research.
Méthodes De Synthèse
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea can be synthesized through a multi-step process that involves the reaction of aniline with carbon disulfide to form an intermediate product. This intermediate is then reacted with 4-chloroaniline to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
Applications De Recherche Scientifique
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been used in a variety of scientific research applications, including studies of thyroid function, the regulation of melanin synthesis, and the effects of oxidative stress on cellular function. This compound has also been found to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C18H19N3OS |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-phenyl-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea |
InChI |
InChI=1S/C18H19N3OS/c22-17(21-12-4-5-13-21)14-8-10-16(11-9-14)20-18(23)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2,(H2,19,20,23) |
Clé InChI |
HMLWHKPYWZNTAP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)

![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
